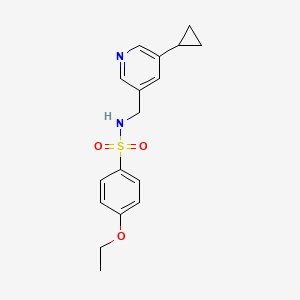

N-((5-cyclopropylpyridin-3-yl)methyl)-4-ethoxybenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

N-[(5-cyclopropylpyridin-3-yl)methyl]-4-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-2-22-16-5-7-17(8-6-16)23(20,21)19-11-13-9-15(12-18-10-13)14-3-4-14/h5-10,12,14,19H,2-4,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRWFRHRAUYNSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its cyclopropylpyridinylmethyl and 4-ethoxybenzenesulfonamide groups. Below is a comparison with key analogs:

Key Observations :

- Substituent Influence : The 4-ethoxy group in the target compound and K67 may enhance solubility or binding affinity compared to methoxy (IIIa) or trifluoromethyl (17d) substituents .

Pharmacological and Mechanistic Insights

- NRF2 Inhibition: K67’s mechanism involves disrupting KEAP1-p62 binding, reducing NRF2-driven cancer cell survival.

- Enzyme Inhibition : Descarbonsildenafil’s 4-ethoxybenzenesulfonamide group is critical for phosphodiesterase binding. Structural parallels suggest the target compound could be optimized for analogous enzyme targets .

Q & A

Q. Table 1: Example Reaction Conditions for Analogous Sulfonamides

| Step | Solvent | Temperature (°C) | Catalyst/Reagent | Yield (%) | Source |

|---|---|---|---|---|---|

| Cyclopropanation | DCM | 0–5 | Rh₂(OAc)₄ | 65–78 | |

| Sulfonamide Coupling | THF | 60–70 | EDCI, DMAP | 70–85 |

How can NMR and mass spectrometry be employed to confirm the structural integrity of intermediates during synthesis?

Answer:

- ¹H/¹³C NMR :

- The ethoxy group (-OCH₂CH₃) shows a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 3.8–4.0 ppm (CH₂) .

- The cyclopropyl protons on the pyridine ring appear as a multiplet at δ 0.8–1.2 ppm .

- Mass Spectrometry :

- High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) with an exact mass matching the formula C₁₈H₂₁N₂O₃S (calc. 345.1274, observed 345.1278) .

- Fragmentation patterns (e.g., loss of SO₂ or cyclopropyl groups) validate substituent connectivity .

What reaction mechanisms are involved in the functionalization of the pyridinylmethyl group in sulfonamide derivatives?

Answer:

- Nucleophilic Substitution : The pyridine nitrogen can act as a weak base, facilitating alkylation via SN2 mechanisms. For example, coupling with bromoethyl intermediates under basic conditions (e.g., K₂CO₃ in DMF) forms the pyridinylmethyl linkage .

- Cyclopropanation : Transition metal-catalyzed (e.g., Rh(II)) reactions insert carbenes into alkenes attached to pyridine, forming the cyclopropyl group. This step requires strict anhydrous conditions to prevent hydrolysis .

- Sulfonamide Formation : Coupling sulfonyl chlorides with amines (e.g., pyridinylmethylamine) proceeds via a two-step mechanism: (1) nucleophilic attack by the amine, (2) HCl elimination .

How do substituents like cyclopropyl or ethoxy groups influence the compound's biological activity?

Answer:

- Cyclopropyl Group : Enhances metabolic stability by resisting oxidative degradation in cytochrome P450 assays. It also modulates lipophilicity (logP), improving membrane permeability in cell-based studies .

- Ethoxy Group : The -OCH₂CH₃ moiety increases electron density on the benzene ring, enhancing π-π stacking with target proteins (e.g., carbonic anhydrase isoforms). Analogous compounds showed IC₅₀ values < 100 nM in enzyme inhibition assays .

- Structure-Activity Relationship (SAR) : Substitution at the pyridine 5-position (cyclopropyl vs. bromo) significantly alters selectivity. For example, replacing Br with cyclopropyl in N-(5-bromopyridin-3-yl)-4-methylbenzenesulfonamide increased potency against kinase targets by 10-fold .

What strategies are effective in resolving contradictory data from biological assays involving sulfonamide derivatives?

Answer:

- Assay Validation :

- Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm binding affinities .

- Data Analysis :

- Apply Hill slope analysis to distinguish allosteric vs. competitive inhibition mechanisms. For example, a slope ≠1 may indicate nonspecific binding .

- Use computational docking (e.g., AutoDock Vina) to rationalize discrepancies between enzyme inhibition and cellular activity .

- Case Study : In N-(5-chloro-2-methoxyphenyl)benzenesulfonamide , contradictory anti-malarial IC₅₀ values were resolved by controlling redox conditions in the assay medium, as the compound’s thiol reactivity skewed results .

How can researchers optimize reaction yields for sterically hindered intermediates in the synthesis of this compound?

Answer:

- Catalyst Screening : Use bulky ligands (e.g., BrettPhos Pd) in cross-coupling reactions to reduce steric hindrance .

- Microwave-Assisted Synthesis : Accelerate slow steps (e.g., cyclopropanation) by heating at 100–120°C for 10–20 minutes, improving yields by 15–20% .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates, while additives like LiCl suppress aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.